molecular formula C8H8N2O B1407434 4-Cyclopropylpyrimidine-2-carbaldehyde CAS No. 1378817-25-4

4-Cyclopropylpyrimidine-2-carbaldehyde

Cat. No.: B1407434
CAS No.: 1378817-25-4
M. Wt: 148.16 g/mol
InChI Key: KHGSFWGTYSFRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylpyrimidine-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropyl group at the 4-position and an aldehyde group at the 2-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpyrimidine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable formylating agent to introduce the aldehyde group at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropylpyrimidine-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropylpyrimidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • 2-Cyanopyrimidine
  • Pyrimidine-2-carboximidamide
  • 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine

Comparison: 4-Cyclopropylpyrimidine-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

4-cyclopropylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-8-9-4-3-7(10-8)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGSFWGTYSFRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylpyrimidine-2-carbaldehyde
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4-Cyclopropylpyrimidine-2-carbaldehyde
Reactant of Route 3
4-Cyclopropylpyrimidine-2-carbaldehyde
Reactant of Route 4
4-Cyclopropylpyrimidine-2-carbaldehyde
Reactant of Route 5
4-Cyclopropylpyrimidine-2-carbaldehyde
Reactant of Route 6
4-Cyclopropylpyrimidine-2-carbaldehyde

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